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molecular formula C14H20O5 B8315364 Ethyl (+/-)-2-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)propionate

Ethyl (+/-)-2-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)propionate

Cat. No. B8315364
M. Wt: 268.30 g/mol
InChI Key: JNROPZICUQNFPZ-UHFFFAOYSA-N
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Patent
US05492830

Procedure details

To a suspension of ethyl (±)-2-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)propionate (301.1 mg, 1.12 mmol) in 50 mL of 50 mM sodium phosphate buffer pH 7.5 is added carboxypeptidase Y from Bakers Yeast (7.6 mg of protein). After 23 h, 90.6% conversion is observed by HPLC (C18 column, 254 nm detection, acid tR =5.8 min and ester tR =11.6 min). The reaction is extracted with 2×25 mL ethyl acetate. The combined extracts are treated with brine, dried with magnesium sulfate, then concentrated in vacuo to yield ethyl (R)-2-hydroxy-2-methyl-3-(3,4-dimethoxyphenyl)propionate (36.2 mg, 0.135 mmol, 12.1%). The enantiomeric excess of the unreacted ester is determined by HPLC analysis (Chiracel OD column from J. T. Baker, 280 nm, (S)-enantiomer tR =6.6 min and (R)-enantiomer tR =8.3 min) to be 31.2% (R -enantiomer.
Quantity
301.1 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:19])([CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([O:17][CH3:18])[CH:10]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4]>P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+]>[OH:1][C@:2]([CH3:19])([CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[C:11]([O:17][CH3:18])[CH:10]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
301.1 mg
Type
reactant
Smiles
OC(C(=O)OCC)(CC1=CC(=C(C=C1)OC)OC)C
Name
Quantity
50 mL
Type
solvent
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added carboxypeptidase Y from Bakers Yeast (7.6 mg of protein)
EXTRACTION
Type
EXTRACTION
Details
The reaction is extracted with 2×25 mL ethyl acetate
ADDITION
Type
ADDITION
Details
The combined extracts are treated with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
O[C@@](C(=O)OCC)(CC1=CC(=C(C=C1)OC)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.135 mmol
AMOUNT: MASS 36.2 mg
YIELD: PERCENTYIELD 12.1%
YIELD: CALCULATEDPERCENTYIELD 12.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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